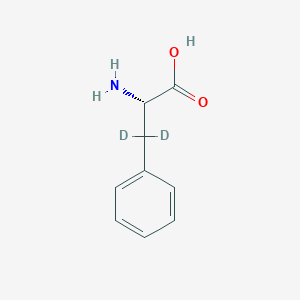
Ethyl Pyruvate-3,3,3-d3
概要
説明
Ethyl Pyruvate-3,3,3-d3 is a deuterated form of ethyl pyruvate, where the hydrogen atoms at the 3,3,3 positions are replaced with deuterium This compound is a derivative of pyruvic acid and is known for its stability and non-toxic nature in aqueous solutions
準備方法
Synthetic Routes and Reaction Conditions: Ethyl Pyruvate-3,3,3-d3 can be synthesized through the esterification of pyruvic acid with ethanol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 60-70°C and continuous stirring to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves the catalytic oxidation of ethyl lactate with a deuterium source. This method is preferred due to its efficiency and scalability. The reaction is carried out in a controlled environment with specific temperature and pressure conditions to optimize yield and purity .
化学反応の分析
Types of Reactions: Ethyl Pyruvate-3,3,3-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetic acid and carbon dioxide.
Reduction: It can be reduced to form ethyl lactate.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Acetic acid and carbon dioxide.
Reduction: Ethyl lactate.
Substitution: Various alkyl or acyl derivatives depending on the reagents used.
科学的研究の応用
Ethyl Pyruvate-3,3,3-d3 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Biology: Studied for its potential antioxidative and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating conditions such as sepsis, acute respiratory distress syndrome, and pancreatitis.
Industry: Utilized in the production of pharmaceuticals and as a reference material in quality control processes .
作用機序
Ethyl Pyruvate-3,3,3-d3 exerts its effects through several mechanisms:
Redox Modulation: It modulates the redox environment by scavenging reactive oxygen species (ROS) and preventing oxidative damage.
Metabolic Regulation: It promotes cellular metabolism and energy production by entering the tricarboxylic acid (TCA) cycle.
Anti-inflammatory Effects: It inhibits the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha and high mobility group box 1 protein, thereby reducing inflammation.
類似化合物との比較
Ethyl Pyruvate-3,3,3-d3 is unique due to its deuterium substitution, which enhances its stability and reduces its reactivity compared to non-deuterated ethyl pyruvate. Similar compounds include:
Ethyl Pyruvate: The non-deuterated form, which is less stable in aqueous solutions.
Methyl Pyruvate: Another ester derivative of pyruvic acid, used in similar applications but with different reactivity and stability profiles.
Sodium Pyruvate: The sodium salt of pyruvic acid, commonly used in cell culture media and as an antioxidant
This compound stands out due to its enhanced stability and unique isotopic labeling, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
ethyl 3,3,3-trideuterio-2-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-3-8-5(7)4(2)6/h3H2,1-2H3/i2D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRCUYVCPSWGCC-BMSJAHLVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















